molecular formula C20H21FN6O2 B2500681 2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021226-46-9

2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2500681
CAS No.: 1021226-46-9
M. Wt: 396.426
InChI Key: KFMPKGFNNPQXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21FN6O2 and its molecular weight is 396.426. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Antifungal Activities : Compounds similar to 2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone have shown moderate to significant antibacterial and antifungal activities. Notably, some derivatives exhibited comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

  • Neuroprotective Activities : Certain derivatives have been synthesized for potential neuroprotective activities. These compounds showed significant effects on cell viability against oxidative stress and prolonged survival in models of acute cerebral ischemia (Gao et al., 2022).

  • Cytotoxic Studies and Drug Delivery : Some derivatives have been synthesized and characterized for cytotoxic studies. They have potential applications in understanding the pharmacokinetics of compounds for biological applications (Govindhan et al., 2017).

  • Antipsychotic Potential : Related compounds have been explored for their potential as antipsychotic drugs. Their pharmacological profiles suggest effectiveness in this area, with select compounds showing promise due to their affinity for certain receptors (Raviña et al., 2000).

  • Antimicrobial Agents : Novel derivatives of similar structures have been synthesized with excellent yields, showing potent antimicrobial activities, comparable or superior to conventional medicines (Zaidi et al., 2021).

  • Crystal Structure Analysis and Green Synthesis : Studies include the eco-friendly microwave-assisted synthesis and crystal structure analysis, contributing to the understanding of molecular structures and environmentally friendly synthesis methods (Said et al., 2020).

  • Synthesis of Novel Tertiary Amino Alcohols for Antitumor Activity : The compound's derivatives have been synthesized and evaluated for their effects on tumor DNA methylation, suggesting potential applications in cancer therapy (Hakobyan et al., 2020).

  • Electrochemical Synthesis and Oxidation Studies : Electrochemical syntheses involving similar structures have been performed, contributing to the development of new synthetic methods and understanding of chemical reactions (Nematollahi & Momeni, 2014).

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c21-17-8-4-5-9-18(17)29-15-20(28)26-12-10-25(11-13-26)14-19-22-23-24-27(19)16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMPKGFNNPQXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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